molecular formula C9H16S B13112373 Octahydro-2H-cyclopenta[b]thiepine CAS No. 62737-91-1

Octahydro-2H-cyclopenta[b]thiepine

Cat. No.: B13112373
CAS No.: 62737-91-1
M. Wt: 156.29 g/mol
InChI Key: DJQXBXCYKRUQIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-cyclopenta[b]thiepine typically involves the condensation of sulfur-containing compounds with cyclic alkenes. One common method includes the reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions . This reaction forms the thiophene ring, which is then hydrogenated to produce the octahydro derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes utilize catalysts such as palladium or platinum to facilitate the hydrogenation of the thiophene ring under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Octahydro-2H-cyclopenta[b]thiepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, halides

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, octahydro-2H-cyclopenta[b]thiepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery .

Medicine: Medicinal chemists have explored this compound derivatives for their potential therapeutic properties. These compounds have shown promise in the treatment of diseases such as cancer and inflammation .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of octahydro-2H-cyclopenta[b]thiepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .

Properties

CAS No.

62737-91-1

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]thiepine

InChI

InChI=1S/C9H16S/c1-2-7-10-9-6-3-5-8(9)4-1/h8-9H,1-7H2

InChI Key

DJQXBXCYKRUQIH-UHFFFAOYSA-N

Canonical SMILES

C1CCSC2CCCC2C1

Origin of Product

United States

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